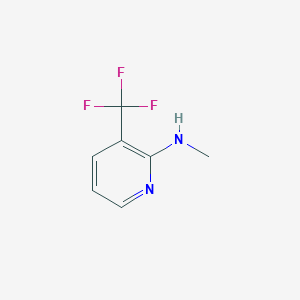

N-methyl-3-(trifluoromethyl)pyridin-2-amine

Description

N-Methyl-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a methyl group at the secondary amine position (N-methyl) and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in drug design .

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-11-6-5(7(8,9)10)3-2-4-12-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRWGMCELOEAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, which can be achieved through various approaches such as nucleophilic, electrophilic, and radical trifluoromethylation . These reactions often require specific reagents like trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of N-methyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale trifluoromethylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These processes often employ catalysts and controlled environments to facilitate the efficient incorporation of the trifluoromethyl group into the pyridine ring.

Chemical Reactions Analysis

Nitration Reactions

N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes nitration under acidic conditions to introduce nitro groups onto the pyridine ring.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 80°C, 2 hours in H<sub>2</sub>SO<sub>4</sub> | HNO<sub>3</sub> | N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | 18.8 g |

Mechanism : The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing trifluoromethyl group directs nitration to the meta position relative to the amine substituent .

Nucleophilic Substitution

The methylamine group participates in substitution reactions, forming thiourea or urea derivatives.

Example: Thiourea Formation

Reaction with 1,1′-thiocarbonyldiimidazole facilitates coupling with arylpiperazines:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)piperazine | 40°C, MeCN, 7 minutes | N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide | 85% |

Key Insight : The pyridine nitrogen’s adjacency to the thiourea motif is critical for maintaining activity in enzyme inhibition .

Halogenation and Functional Group Interconversion

The trifluoromethyl group enhances stability but can undergo halogen exchange under specific conditions.

| Reaction Type | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| Chlorine-to-Bromine Exchange | POBr<sub>3</sub>, DMF | 6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | 100°C, 24 hours |

Application : This intermediate is pivotal in synthesizing KRAS G12C inhibitors like divarasib .

Cyclization Reactions

The amine group enables cyclization to form fused heterocycles.

Deprotection and Functionalization

Protecting group strategies are employed for selective reactivity.

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Boc Deprotection | TFA, CH<sub>2</sub>Cl<sub>2</sub> | Regeneration of free amine | |

| Acylation | AcCl, Et<sub>3</sub>N | N-Acetyl derivatives |

Comparative Reactivity of Analogues

Structural modifications impact reactivity and biological activity:

Trifluoromethyl Group Stability

The -CF<sub>3</sub> group remains intact under most conditions but participates in radical-mediated reactions:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Photoredox Catalysis | Ir(ppy)<sub>3</sub>, Blue LED | C–H trifluoromethylation of alkenes |

Key Reaction Trends

Scientific Research Applications

Pharmaceutical Development

N-methyl-3-(trifluoromethyl)pyridin-2-amine has been investigated for its potential as a pharmacological agent. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development targeting specific biological pathways. Research indicates that compounds with trifluoromethyl substituents often exhibit improved binding affinity and metabolic stability, which are crucial for drug efficacy .

Case Studies:

- Cancer Treatment: Preliminary studies suggest that this compound may interact with enzymes or receptors implicated in cancer pathways, potentially leading to new therapies for oncological conditions.

- Neurological Disorders: The compound's structural properties may confer specific interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Agrochemicals

This compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its unique chemical structure allows it to interact effectively with biological systems in plants and pests.

Applications:

- Herbicides: The compound can be formulated into herbicides that target specific weed species while minimizing harm to crops.

- Insecticides: Its efficacy against certain insect pests has been noted, making it a candidate for development in integrated pest management strategies.

Material Science

The compound's properties also lend themselves to applications in material science. It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Potential Uses:

- Conductive Polymers: Incorporating this compound into polymer matrices may enhance electrical conductivity.

- Sensors: Its ability to form complexes with metal ions makes it useful in sensor applications, particularly for detecting environmental pollutants or biological analytes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include:

- Formation of the pyridine ring.

- Introduction of the trifluoromethyl group through electrophilic fluorination.

- Methylation of the nitrogen atom to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Key Observations:

Physicochemical Properties

- Lipophilicity : The CF₃ group significantly increases logP values, enhancing membrane permeability. For instance, N-isopropyl-3-(trifluoromethyl)pyridin-2-amine (logP ~2.1) is more lipophilic than the methyl analog (logP ~1.8) .

- Molecular Weight : Derivatives with benzyl or chloro groups (e.g., ) exhibit higher molecular weights (~300–450 g/mol), impacting solubility and formulation .

Biological Activity

N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C₇H₈F₃N, and the trifluoromethyl substitution is known to improve binding affinity and metabolic stability in drug candidates.

Biological Activity

1. Pharmacological Properties

The compound has been studied for its interaction with various biological targets, particularly in the context of pain modulation and inflammation reduction. Preliminary studies suggest that it may act as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are known to play a role in pain signaling pathways.

2. Antimicrobial Potential

Compounds with similar structures have demonstrated antibacterial and antifungal properties, indicating that this compound may also exhibit therapeutic potential against microbial infections. This aspect is crucial given the rising concerns over antibiotic resistance in various pathogens.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with appropriate amines under palladium catalysis in an inert atmosphere. The reaction conditions often require high temperatures and specific solvents like dioxane to achieve optimal yields.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Compound | Findings |

|---|---|---|

| Study A | 4-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine-1-carboxamide | Showed antimicrobial activity and potential as an anti-inflammatory agent. |

| Study B | 4-(quinolin-3-ylmethyl)-n-pyrimidin-4-ylpiperazine | Demonstrated significant effects on pain modulation. |

| Study C | 4-(2,2-difluoro-1,3-benzodioxol-5-y)methyl-n-pyrimidin | Acted as a modulator of fatty acid metabolism with promising results in preclinical models. |

Research Findings

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that this compound can interact with enzymes or receptors involved in various diseases, including cancer and neurological disorders.

In vitro studies have revealed that compounds similar to this compound can inhibit cell proliferation in human tumor cell lines at concentrations below 10 µM, suggesting potential antitumor properties .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing N-methyl-3-(trifluoromethyl)pyridin-2-amine via Buchwald-Hartwig amination?

- Methodological Answer : The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a ligand such as rac-BINAP, and a base like K₂CO₃ in toluene. For example, a similar pyridin-2-amine derivative was synthesized using 0.02 equiv. Pd(OAc)₂, 0.02 equiv. BINAP, and 3.5 equiv. K₂CO₃ at reflux, yielding 81% after 24 hours . Optimize ligand-to-metal ratios and solvent polarity (e.g., toluene vs. dioxane) to mitigate side reactions. Monitor progress via TLC or LC-MS.

Q. How can spectroscopic and chromatographic methods confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the methyl group (δ ~2.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C). Compare with analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine .

- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 95:5 over 20 min) to assess purity (>95%).

- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₇H₈F₃N₂: 177.0644).

Q. Which solvents enhance yield and selectivity in nucleophilic substitution reactions for fluorinated pyridines?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of fluorinated intermediates. For example, Cyrene™ (a bio-based solvent) has shown comparable efficacy to DMF in amination reactions while reducing toxicity . Avoid protic solvents to prevent hydrolysis of trifluoromethyl groups.

Q. What safety protocols are critical when handling fluorinated pyridines?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, fume hood) due to irritant properties (R36/R43) .

- Store under inert atmosphere (N₂/Ar) to prevent degradation .

- Monitor for HF release during high-temperature reactions using pH strips or fluoride sensors .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing substituents to the pyridine ring?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control substitution at C3/C5 positions .

- Computational modeling : DFT calculations (B3LYP/6-311G(d,p)) predict reactive sites by analyzing Fukui indices or electrostatic potentials .

- Protecting groups : Temporarily block reactive amines with pivaloyl groups during halogenation .

Q. Which computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2) with grid boxes centered on active sites .

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP ~2.5, CNS permeability) .

- DFT-based IR/Raman : Compare vibrational spectra with experimental data to validate conformational stability .

Q. How can reaction mechanisms for C–N coupling be elucidated using kinetic studies?

- Methodological Answer :

- Rate determination : Conduct time-course experiments under varying [Pd], [ligand], and temperature. For example, a Pd/BINAP system showed first-order dependence on aryl chloride .

- Isotopic labeling : Use ¹⁵N-labeled amines to track bond formation via NMR .

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise pathways .

Q. What strategies optimize in vivo pharmacokinetic assays for fluorinated pyridine derivatives?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁸F/³H analogs for biodistribution studies in rodent models .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% bound for trifluoromethyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.